5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one
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Overview
Description
5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and an imidazole ring
Preparation Methods
The synthesis of 5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one typically involves the condensation of 2-morpholinobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .
Comparison with Similar Compounds
5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one can be compared with other similar compounds, such as:
N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a similar structure but with different substituents on the phenyl ring.
N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another similar compound with a fluorine substituent on the phenyl ring.
5-methylene-2-chalcogenimidazolone derivatives: These compounds have a similar imidazole ring structure but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5E)-5-[(2-morpholin-4-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13-11(15-14(20)16-13)9-10-3-1-2-4-12(10)17-5-7-19-8-6-17/h1-4,9H,5-8H2,(H2,15,16,18,20)/b11-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMCRSDIAAHIFO-PKNBQFBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C=C3C(=O)NC(=S)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=CC=C2/C=C/3\C(=O)NC(=S)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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